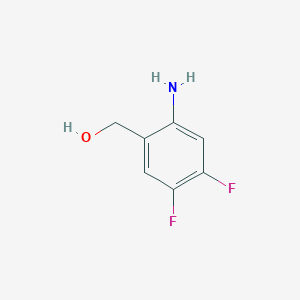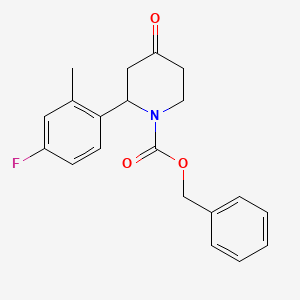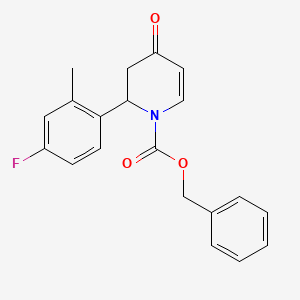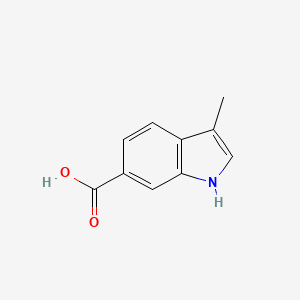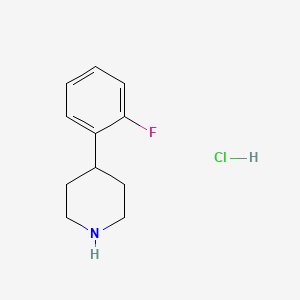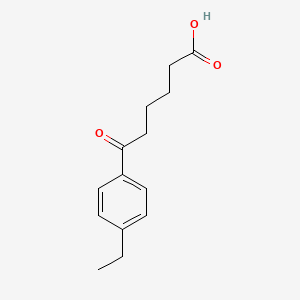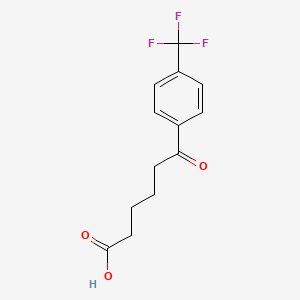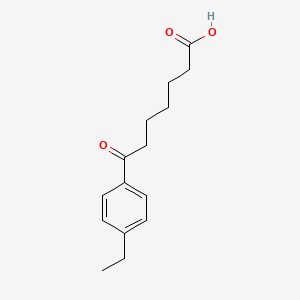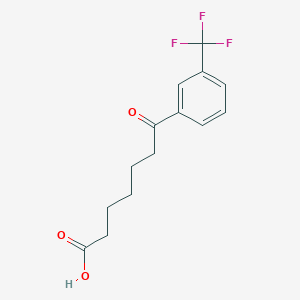
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
Vue d'ensemble
Description
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is an organic compound . It is a water-soluble, fluorescent near-infrared dye that can be conjugated to peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules via a sulfonyl substituent .
Synthesis Analysis
The synthesis of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate involves the reaction of 3-Methyl-2-butanone and 4-Hydrazinobenzenesulfonic acid . The product is then reacted with Sodium hydroxide .Molecular Structure Analysis
The molecular formula of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is C11H14NNaO3S . Its molecular weight is 263.29 . The structure includes an indole ring substituted with a sulfonate group .Chemical Reactions Analysis
The compound can be used as a reactant in further chemical reactions. For instance, it can be used as a starting material for the synthesis of other compounds .Applications De Recherche Scientifique
Synthesis of Cyanine Dyes
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is used in the synthesis of cyanine dyes . Cyanine dyes are synthetic dyes that are used in a variety of applications, including biological staining, inkjet printing, and CD-R and DVD-R media.
Theranostic Drug Delivery Carriers
This compound is used in the development of theranostic drug delivery carriers . These carriers are designed to deliver drugs to specific cells or tissues in the body, and they can also be used for diagnostic imaging. This allows for targeted treatment and real-time monitoring of the therapeutic effect.
Organic Synthesis Reactions
2,3,3-Trimethylindolenine, a related compound, is used as a reactant in organic synthesis reactions . This suggests that Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate could also be used in similar applications.
Pharmaceutical Intermediates
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.
Near-Infrared (NIR)-Induced Dye-Based Carriers
The compound is used in the development of Near-Infrared (NIR)-induced dye-based carriers . These carriers are used for critical image-guided chemo-photothermal cancer therapy.
Research and Development (R&D)
As a chemical compound, Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is used in various research and development (R&D) applications . This includes its use in the development of new drugs, materials, and technologies.
Safety and Hazards
Propriétés
IUPAC Name |
sodium;2,3,3-trimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSLTESEMMTYMX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



